
Thiobenzamide
Overview
Description
Thiobenzamide (TB) is a thiocarbonyl compound (C₆H₅C(S)NH₂) that serves as a model hepatotoxicant in preclinical studies. It induces centrolobular necrosis, steatosis, cholestasis, and hyperbilirubinemia in rats through oxidative bioactivation . Its hepatotoxicity is mediated by sequential metabolic oxidation:
- First oxidation: TB → this compound S-oxide (TBSO, sulfine) via microsomal flavin-containing monooxygenase (FMO) and cytochrome P450 isoforms. TBSO is more reactive and potent than TB .
- Second oxidation: TBSO → this compound S,S-dioxide (TBSO₂, sulfene), an electrophilic acylating agent that covalently binds to proteins (e.g., liver fatty acid-binding protein) and lipids (e.g., phosphatidylethanolamine), leading to cytotoxicity .
Structure-activity relationships (SAR) reveal that:
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiobenzamide can be synthesized through various methods. One common method involves the reaction of benzoyl chloride with ammonium thiocyanate, followed by hydrolysis of the resulting benzoylthiourea . Another method involves the decomposition of benzoylthioureas into benzamides and thiobenzamides under solvent-free conditions using iodine-alumina as the catalyst .
Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of benzonitrile with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to yield this compound . This method is advantageous due to its high yield and relatively simple reaction conditions.
Chemical Reactions Analysis
Hydrolysis
Thiobenzamide undergoes hydrolysis when boiled in water or with hot hydrochloric acid, yielding benzoic acid, hydrogen sulfide, and ammonia .
Reactions with Amines and Sodium Azide
Thioamides react with inorganic and organic amines, as well as sodium azide, leading to various products depending on the specific reactants and conditions .
Reactions with Acid Chlorides
Thiobenzamides react with acid chlorides, leading to the formation of various products .
Reduction
Thiobenzamides can be reduced .
Oxidation
Thiobenzamides can be oxidized . The oxidation of this compound can result in the formation of 3,5-diphenyl-1,2,4-thiadiazole . this compound requires metabolic activation through sequential *S-*oxidations, which are catalyzed by microsomal flavin-containing monooxygenase and cytochrome P450 . The intermediate *S-*oxide metabolite, TBSO (C₇H₇NOS), is more reactive than this compound, and the *S,S-*dioxide metabolite, TBSO2, is also formed .
Eschenmoser Coupling Reaction
This compound can participate in Eschenmoser coupling reactions (ECR). The success of the ECR depends on the balance in acidity of nitrogen and carbon atoms of the intermediary α-thioiminium salts . The presence of a base and the type of solvent are important factors for the reaction course .
Reactions of this compound with α-Bromoamides
Reactions with Alkyl Halides
Thioamides react with alkyl halides .
Reactions with Halogenated Amines, Ketones, and Acids
Thioamides react with halogenated amines, ketones, and acids .
Long-Term Release of this compound
Thiobenzamides can be modified for long-term release applications, such as creating a compound that degrades to release H2S .
Diverse Reactions
This compound can react with various reagents to form different products, including 2-amino 5-phenyl-1,3,4-thiadiazole . It can also form phenylacetamidine and a thiosulphate when reacted with ammonium hydroxide solution at room temperature .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Thiobenzamide derivatives have been investigated for their potential as antiviral agents, particularly against influenza viruses. A study utilized electronic-topological methods combined with artificial neural networks to explore the structure-activity relationships of this compound and quinolizidine derivatives as influenza fusion inhibitors. The findings indicated that specific molecular fragments could predict activity, leading to the identification of pharmacophores essential for antiviral efficacy .
Hepatotoxicity Studies
Research has shown that this compound can induce hepatotoxicity, with effects varying based on the substituents attached to the this compound structure. A study demonstrated that intraperitoneal administration resulted in significant liver damage characterized by necrosis and biliary dysfunction, highlighting the importance of substituent electron-donating ability in determining toxicity levels . This information is crucial for drug design, as it helps in understanding the safety profiles of this compound analogs.
Thyroid Function Regulation
this compound has been used in clinical settings to manage hyperthyroidism by inhibiting thyroid hormone synthesis. Its mechanism involves blocking the enzyme thyroperoxidase, which is vital for thyroid hormone production. This application underscores its significance in endocrinology and pharmacotherapy .
Agricultural Applications
Herbicidal Properties
this compound and its derivatives have been explored for their herbicidal properties. Novel formulations have shown efficacy in controlling weed populations, particularly through seedicidal actions. Research indicates that specific structural modifications can enhance herbicidal activity, making this compound a candidate for developing new agricultural chemicals .
Chemical Synthesis
Building Block in Organic Synthesis
this compound serves as a key intermediate in organic synthesis due to its ability to mimic amide functionalities while retaining biological activity. It is utilized in constructing complex molecules in medicinal chemistry and materials science. The ability to modify this compound derivatives allows chemists to tailor compounds for specific applications.
Material Science
Corrosion Inhibition
this compound has been studied for its potential use as a corrosion inhibitor for metals and alloys. Its adsorption properties contribute to protecting metal surfaces from oxidative damage, making it valuable in industrial applications where metal integrity is critical .
Mechanism of Action
Thiobenzamide exerts its effects through various mechanisms:
Hepatotoxicity: this compound is metabolized in the liver to form reactive intermediates that covalently bind to cellular proteins, leading to liver damage.
Anticancer Activity: this compound-based metal complexes have been shown to induce mitochondrial membrane depolarization and increase mitochondrial superoxide production, leading to cancer cell death.
Comparison with Similar Compounds
Thioacetamide (TAA)
Key Differences :
- TB’s aromatic ring enables electronic modulation of toxicity via substituents, whereas TAA’s simpler structure lacks this tunability.
- TB forms stable lipid adducts linked to steatosis, while TAA primarily induces fibrosis .
Ethionamide (ETA)
Key Differences :
- TB is a hepatotoxin, while ETA is a prodrug requiring bioactivation for antimycobacterial activity.
This compound Derivatives
Key Insights :
- Electron-withdrawing groups (e.g., -Cl) favor thiazole formation in antifungal derivatives .
- Polymer conjugation mitigates TB’s toxicity while enabling controlled H₂S release, a unique therapeutic application .
Mechanistic and Application Comparisons
- Toxicity Mechanisms: TB and TAA both rely on S-oxidation for bioactivation, but TB’s aromatic system allows finer SAR control .
- Therapeutic Potential: TB’s H₂S-release capability (via slow degradation) is absent in TAA or ETA, highlighting its dual role as a toxin and therapeutic precursor . Ethionamide analogs demonstrate how TB’s scaffold can be repurposed for non-hepatic targets (e.g., tyrosinase inhibition) .
Biological Activity
Thiobenzamide (TB) is a compound that has garnered attention due to its biological activity, particularly its hepatotoxic effects and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicological profiles, and implications for medicinal chemistry.
Overview of this compound
This compound is a thioamide derivative that has been used in various studies to understand its biological effects, especially in relation to liver toxicity. Its structure can be represented as follows:
This compound exhibits its biological activity primarily through oxidative bioactivation. The compound undergoes metabolic transformations that lead to the formation of reactive metabolites, which can covalently bind to cellular macromolecules, leading to toxicity.
Key Mechanisms:
- Covalent Binding : TB forms reactive metabolites that bind covalently to proteins and lipids in liver cells, leading to hepatotoxicity. This is particularly noted with the formation of this compound sulfoxide, which correlates with the extent of liver injury observed in animal models .
- Electron Density Influence : The hepatotoxicity of TB is significantly influenced by the electronic character of substituents on the aromatic ring. Studies show that electron-donating groups increase toxicity, while electron-withdrawing groups decrease it .
- Route of Administration : The method of administration (intraperitoneal vs. oral) affects the pharmacokinetics and resulting hepatic necrosis severity. Intraperitoneal dosing tends to result in less severe necrosis compared to oral dosing due to differences in metabolite formation .
Toxicological Profile
The toxicological effects of this compound have been extensively studied in animal models, particularly rats. The following table summarizes key findings related to its hepatotoxic effects:
Study Parameter | Findings |
---|---|
Type of Injury | Centrolobular necrosis, steatosis, cholestasis |
Biomarkers Elevated | Transaminases (ALT, AST), bile acids |
Histopathological Changes | Hepatic necrosis, ballooning degeneration |
Dose-Response Relationship | Severity correlates with dose and substituent electronic character |
Case Studies
Several case studies have highlighted the biological activity and toxicity associated with this compound:
- Hepatotoxicity Study : A study on para-substituted thiobenzamides indicated varying degrees of liver injury based on substituent properties. Electron-donating groups led to increased hepatotoxicity, while electron-withdrawing groups had a protective effect .
- Microsomal Lipid Modification : Research demonstrated that this compound could modify microsomal phosphatidylethanolamine lipids, implicating lipid peroxidation as a contributor to its hepatotoxic effects. Up to 25% modification was observed within hours post-administration .
- Long-term Release Studies : A recent investigation into polymer-based delivery systems for this compound indicated controlled release over time, suggesting potential therapeutic applications where controlled dosing is critical for minimizing toxicity while maximizing efficacy .
Research Findings
Recent research has expanded our understanding of this compound's biological activity:
- Oxidative Metabolism : Studies indicate that oxidative metabolism is crucial for the activation of this compound into its toxic forms. This has implications for understanding individual variability in response to the drug based on genetic differences in metabolic enzyme expression .
- Radical Formation Studies : Investigations into radical cations formed during TB metabolism provide insight into its reactivity and potential pathways leading to cellular damage .
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis methods for Thiobenzamide, and how can reaction efficiency be optimized?
- Methodological Answer : this compound is commonly synthesized via thionation of benzamide using Lawesson’s reagent under microwave-assisted conditions (70–80°C, 15–30 min), achieving yields of 85–92% . Optimization involves adjusting solvent polarity (e.g., toluene for reflux) and stoichiometric ratios (1:1.2 benzamide:Lawesson’s reagent). Post-synthesis characterization employs H NMR (δ 7.5–8.0 ppm for aromatic protons) and HRMS for purity validation .
- Table 1 : Synthesis Conditions and Yields
Reagent | Solvent | Temperature | Time (min) | Yield (%) |
---|---|---|---|---|
Lawesson’s Reagent | Toluene | 110°C | 60 | 78% |
Lawesson’s Reagent | Microwave | 70–80°C | 15 | 92% |
Q. How is acute toxicity of this compound assessed in preliminary pharmacological studies?
- Methodological Answer : Acute toxicity is evaluated using in vitro liver microsomal assays to monitor S-oxidation metabolites. LC-MS/MS quantifies this compound S-oxide (m/z 154.03), with cytochrome P450 isoforms (e.g., CYP3A4) identified via enzyme inhibition assays . Dose-response curves (IC values) are generated using HepG2 cells, with glutathione depletion as a toxicity marker .
Advanced Research Questions
Q. What experimental strategies differentiate the metabolic pathways of this compound in Mycobacterium tuberculosis versus mammalian systems?
- Methodological Answer : Comparative studies use knockout microbial strains (e.g., M. tuberculosis ΔetaA) and mammalian hepatocyte models. Flavin-containing monooxygenase (FMO) activity in mammals is assayed via NADPH-dependent oxidation, while microbial EtaA activity is measured using S-labeled this compound to track S-oxide and sulfinic acid intermediates . Metabolite profiling via UPLC-QTOF-MS identifies species-specific byproducts like benzonitrile (microbial) and benzamide (mammalian) .
- Table 2 : Key Enzymes and Metabolites
System | Enzyme | Major Metabolite | Toxicity Mechanism |
---|---|---|---|
M. tuberculosis | EtaA (FMO) | This compound S-oxide | DNA alkylation via nitriles |
Mammalian Hepatocytes | CYP3A4/FMO3 | S,S-dioxide | ROS generation |
Q. How can controlled-release systems for this compound be designed to improve therapeutic efficacy in antimicrobial applications?
- Methodological Answer : Poly(lactic acid) (PLA) polymers functionalized with thiol groups enable sustained release. Backbone-modified PLA (e.g., PLA-g-thioglycerol) is synthesized via ring-opening polymerization, achieving 80% this compound release over 14 days in vitro. Release kinetics are modeled using Higuchi equations, with diffusion coefficients calculated via Franz cell assays . In vivo efficacy is tested in murine models infected with M. tuberculosis, measuring bacterial load reduction (CFU/mL) in lung tissues .
Q. What analytical techniques resolve contradictions in reported toxicity mechanisms of this compound derivatives?
- Methodological Answer : Discrepancies arise from metabolite stability and assay conditions. For example, this compound S-oxide’s instability in aqueous buffers is addressed by using stabilized deuterated solvents in NMR (e.g., DMSO-d). Conflicting cytotoxicity data are reconciled via standardized ROS assays (e.g., DCFH-DA fluorescence) and comparative transcriptomics (RNA-seq) to identify conserved oxidative stress pathways .
Q. Methodological Best Practices
- Data Contradiction Analysis : Use orthogonal validation (e.g., MALDI-TOF for protein adducts + computational docking simulations) to confirm metabolite interactions .
- Experimental Design : For in vivo studies, ensure sample sizes (n ≥ 6) and controls (e.g., wild-type vs. CYP2E1-null mice) to account for metabolic variability .
Properties
IUPAC Name |
benzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOZLISABUUKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062280 | |
Record name | Benzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-79-4 | |
Record name | Thiobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenecarbothioamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8799VM9SXC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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